

Technical Synthesis Guide: 3-Hydroxy-2,4,6-tribromobenzoic Acid Monohydrate

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Compound of Interest

Compound Name: *3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate*

CAS No.: 207728-74-3

Cat. No.: B1629604

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Abstract & Application Scope

This Application Note provides a validated protocol for the regioselective synthesis and purification of **3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate** (CAS 14348-40-4 / 207728-74-3). This compound serves as a critical halogenated building block in the development of anti-inflammatory pharmaceuticals, agrochemical intermediates, and as a standard in environmental analysis of brominated phenols.

The protocol utilizes a direct electrophilic aromatic substitution of 3-hydroxybenzoic acid in an aqueous medium, optimizing atom economy and minimizing organic solvent waste. Special emphasis is placed on the crystallization parameters required to isolate the stable monohydrate form, which offers superior handling properties compared to the anhydrous variant.

Safety & HSE Critical Controls

WARNING: This protocol involves Elemental Bromine (), a highly toxic, corrosive, and volatile reagent.

Hazard	Control Measure
Bromine Exposure	Handle ONLY in a functioning fume hood. Wear double nitrile gloves, face shield, and chemical apron. Have sodium thiosulfate solution ready for spills.
Corrosive Vapors	Scrubber or trap (NaOH) recommended for HBr off-gassing.
Skin Contact	Immediate washing with soap/water; treat bromine burns immediately.

Reaction Mechanism & Logic

The synthesis proceeds via electrophilic aromatic substitution (SEAr). The starting material, 3-hydroxybenzoic acid, contains two directing groups:

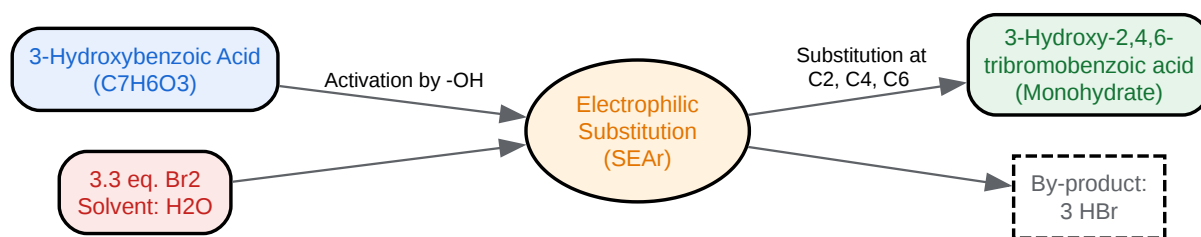
- Hydroxyl (-OH) at C3: Strongly activating, ortho, para-director.
- Carboxyl (-COOH) at C1: Deactivating, meta-director.

Regioselectivity Analysis:

- Ortho to -OH: Positions 2 and 4.
- Para to -OH: Position 6.
- Meta to -COOH: Positions 3 and 5 (Position 3 is occupied).

The directing effects reinforce each other at positions 2, 4, and 6, allowing for rapid and complete tribromination using excess bromine in a polar solvent (water) which stabilizes the polar transition state.

Reaction Scheme



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Figure 1: Reaction pathway for the tribromination of 3-hydroxybenzoic acid.

Materials & Equipment

Reagents

- 3-Hydroxybenzoic acid (m-Hydroxybenzoic acid): >99% purity (CAS 99-06-9).
- Bromine (): Reagent grade (CAS 7726-95-6).
- Water: Deionized (DI).
- Sodium Bisulfite (): Saturated aqueous solution (for quenching).
- Hydrochloric Acid (HCl): 1M solution.

Equipment

- 500 mL 3-neck Round Bottom Flask (RBF).
- Mechanical Stirrer (Teflon blade).
- Addition Funnel (pressure-equalizing).
- Gas trap (connected to dilute NaOH) to neutralize HBr fumes.
- Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Substrate Dissolution

- Charge the 500 mL RBF with 13.8 g (0.10 mol) of 3-hydroxybenzoic acid.
- Add 200 mL of warm DI water (approx. 45°C).
- Stir vigorously until the solid is finely suspended or partially dissolved.
 - Note: Complete dissolution is not strictly necessary at the start; the substrate will dissolve/react as bromine is added.

Step 2: Bromination (Exothermic)

- Place the RBF in a water bath at 20-25°C.
- Fill the addition funnel with 52.8 g (17.0 mL, ~0.33 mol) of elemental Bromine.
 - Stoichiometry Note: A slight excess (10%) over the theoretical 3.0 equivalents ensures complete tribromination.
- Dropwise Addition: Add bromine slowly over 45–60 minutes.
 - Observation: The reaction is rapid. The solution will turn orange/red, and a heavy precipitate (the tribromo product) will begin to form.
 - Temp Control: Maintain internal temperature below 50°C to prevent decarboxylation by-products.

Step 3: Completion & Quenching

- After addition, stir the slurry for an additional 2 hours at room temperature.
- Check for excess bromine (persistent orange/red color).
- Slowly add saturated sodium bisulfite solution dropwise until the orange color fades to a pale yellow/white, indicating all unreacted bromine has been quenched.

Step 4: Isolation

- Filter the solid using a Buchner funnel under vacuum.
- Wash the filter cake with 3 x 50 mL of cold DI water to remove residual HBr and inorganic salts.
- Press the filter cake to remove excess bulk water.

Step 5: Crystallization (Monohydrate Formation)

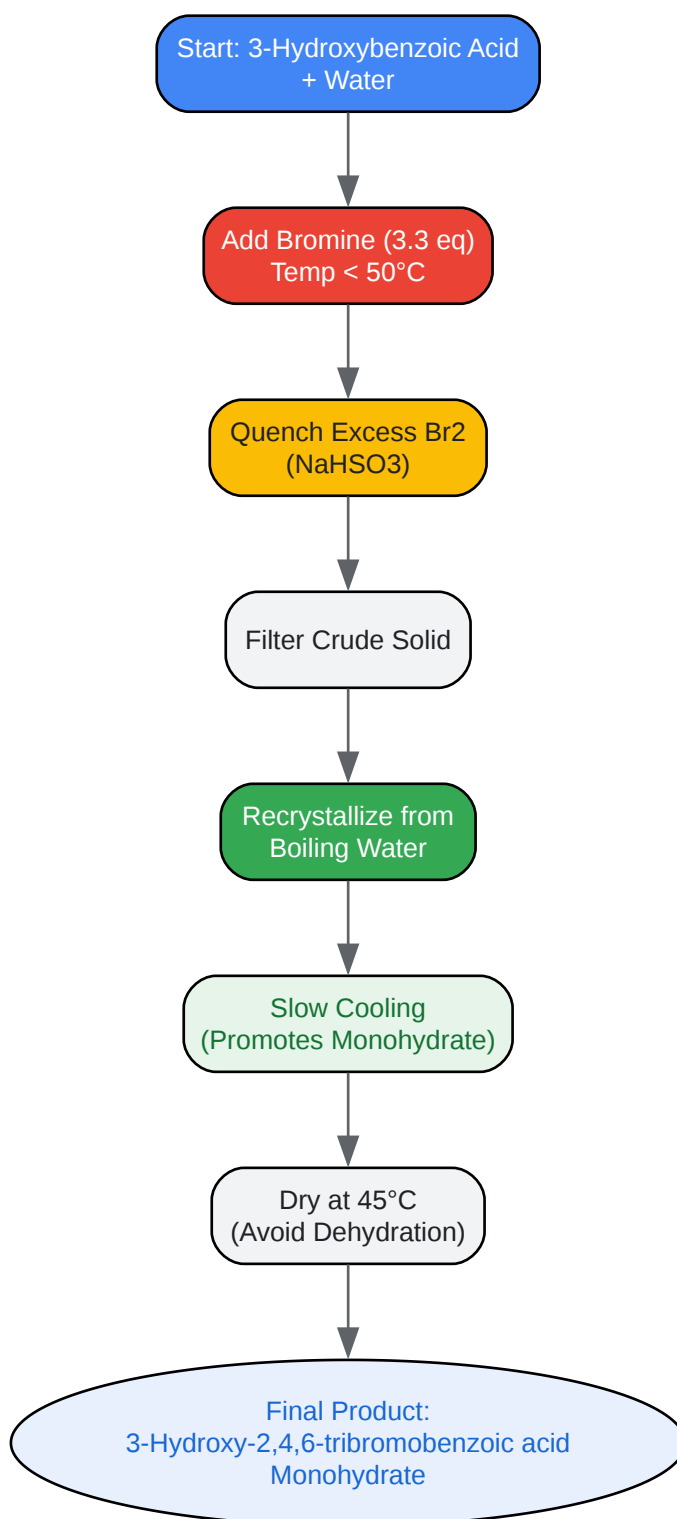
Critical Step: To ensure the formation of the monohydrate (stable crystal lattice with water), recrystallization from water is required.

- Transfer the crude wet cake to a clean beaker.
- Add approximately 300-400 mL of DI water.
- Heat to boiling (~100°C) with stirring. The solid should dissolve completely. If not, add small increments of hot water.
- Optional: If the solution is colored, add activated carbon (1 g), stir for 5 mins, and filter hot.
- Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 2 hours.
- Collect the white crystalline needles by vacuum filtration.

Step 6: Drying

- Dry the crystals in air or in a vacuum oven at 40-50°C max.
 - Caution: Do not exceed 60°C or use high vacuum for extended periods, as this may dehydrate the compound to the anhydrous form.
 - Target Moisture Content: ~4.6% (theoretical for monohydrate).

Workflow Visualization



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Figure 2: Operational workflow for the synthesis and isolation of the monohydrate form.

Characterization & Specifications

Parameter	Specification	Method
Appearance	White to off-white needles	Visual
Yield	75 - 85%	Gravimetric
Melting Point	144 - 149°C	Capillary (uncorrected)
¹ H-NMR (DMSO-d ₆)	Singlet at ~7.8-8.0 ppm (1H, Ar-H)	400 MHz NMR
Water Content	4.0 - 5.0% w/w	Karl Fischer / TGA
Purity	>98.0%	HPLC (C18, MeOH/Water)

Interpretation:

- NMR: The loss of coupling patterns seen in the starting material and the appearance of a single aromatic singlet confirms the substitution of protons at positions 2, 4, and 6.
- Melting Point: The range 144-149°C is characteristic.^[1] Note that the monohydrate may show a "sweating" or opaque transition slightly earlier as it loses water.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete bromination or product loss in mother liquor.	Ensure slight excess of . Cool crystallization mixture to 0°C before filtering.
Product Color (Yellow/Orange)	Trapped free bromine.	Wash crude solid thoroughly with dilute NaHSO ₃ before recrystallization.
Melting Point >150°C	Dehydration to anhydrous form.	The product was dried too aggressively. Re-equilibrate in humid air or recrystallize from water.
Insoluble Matter	Impurities in starting material.	Perform the hot filtration step with activated carbon.

References

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Sources

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